![molecular formula C12H14O8 B14327693 2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone CAS No. 108539-38-4](/img/structure/B14327693.png)
2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is a complex organic compound characterized by its unique structure, which includes two dioxane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone typically involves the reaction of neopentyl glycol with boronic acid esters. The reaction is carried out under controlled conditions, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions ensures the production of high-purity 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(pinacolato)diboron
- Bis(catecholato)diboron
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from similar compounds .
Propiedades
Número CAS |
108539-38-4 |
|---|---|
Fórmula molecular |
C12H14O8 |
Peso molecular |
286.23 g/mol |
Nombre IUPAC |
5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H14O8/c1-11(2)17-7(13)5(8(14)18-11)6-9(15)19-12(3,4)20-10(6)16/h5-6H,1-4H3 |
Clave InChI |
LFEIMZNJQYYIHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)C2C(=O)OC(OC2=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
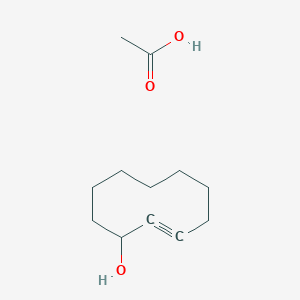
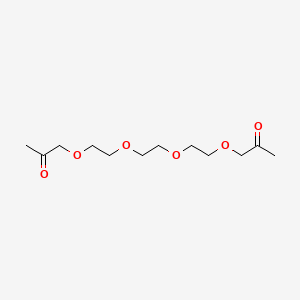
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
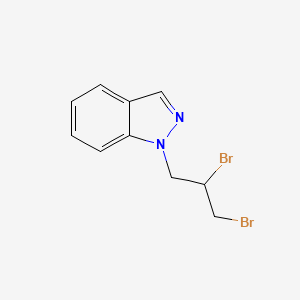
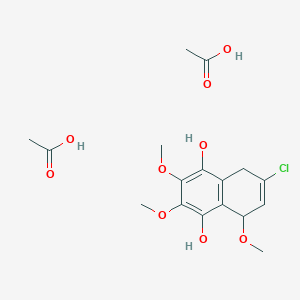
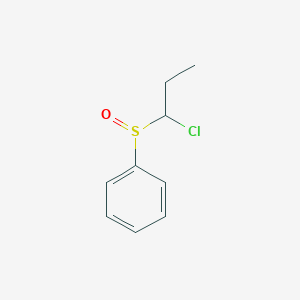
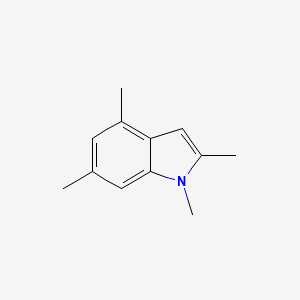
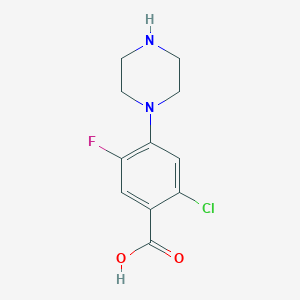

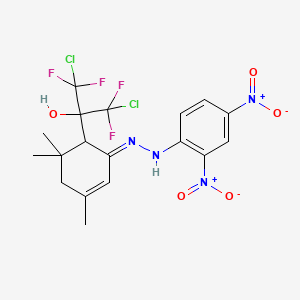
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
